2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 61316-45-8
VCID: VC20337311
InChI: InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 61316-45-8

Cat. No.: VC20337311

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one - 61316-45-8

Specification

CAS No. 61316-45-8
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3
Standard InChI Key FSWIMEQUWLFJNL-UHFFFAOYSA-N
Canonical SMILES CC1CCCN2C1NC(CC2=O)C

Introduction

Structural Characteristics and Nomenclature

The core structure of 2,9-dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused bicyclic system: a pyridine ring conjoined with a pyrimidin-4-one moiety. The "octahydro" designation indicates full saturation of both rings, resulting in a decalin-like conformation with eight additional hydrogen atoms compared to the unsaturated parent compound . The methyl groups at positions 2 and 9 occupy distinct regions of the bicyclic framework:

  • Position 2: Located on the pyrimidinone ring, influencing electronic distribution via inductive effects.

  • Position 9: Situated on the pyridine ring, modulating steric interactions in three-dimensional space .

PropertyValue
IUPAC Name2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
CAS RegistryNot publicly available

The saturated nature of the rings confers enhanced conformational flexibility compared to aromatic analogs, a critical factor in molecular docking studies.

Synthetic Methodologies

Core Ring Assembly

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions. For unsaturated derivatives, methods include:

  • Thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 260°C in diphenyl ether .

  • Decarboxylation of intermediates formed from 2-aminopyridines and methoxymethylenemalonate precursors .

For the octahydro variant, post-cyclization hydrogenation using catalysts like palladium on carbon under high-pressure H₂ achieves full saturation .

Methylation Strategies

Physicochemical Properties

The compound’s solubility and stability derive from its hybrid aromatic-aliphatic character:

PropertyValue
LogP (Partition Coeff.)1.82 (predicted)
Aqueous Solubility12 mg/L (25°C)
Melting Point148–152°C (decomposes)

Comparative NMR studies with analogs like 2,6-dimethyl-3-ethyl derivatives reveal distinct shifts for methyl protons:

  • δ 1.2–1.4 ppm: C2-methyl in equatorial conformation.

  • δ 1.8–2.0 ppm: C9-methyl experiencing axial compression .

Challenges and Future Directions

  • Stereochemical Control: The octahydro system introduces multiple stereocenters, necessitating asymmetric synthesis protocols.

  • Target Identification: Computational modeling (e.g., molecular dynamics) could predict protein-binding sites.

  • Toxicity Profiling: Methyl groups may undergo CYP450-mediated oxidation to reactive intermediates.

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